molecular formula C10H18N2O2 B13990560 trans-1,4-Diacetamidocyclohexane CAS No. 2840-91-7

trans-1,4-Diacetamidocyclohexane

Cat. No.: B13990560
CAS No.: 2840-91-7
M. Wt: 198.26 g/mol
InChI Key: TVILGUBKPIUIFC-UHFFFAOYSA-N
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Description

trans-1,4-Diacetamidocyclohexane (CAS: 2840-91-7) is a cyclohexane derivative with two acetamide groups substituted at the 1,4-positions in a trans-configuration. Its IUPAC name is N,N'-1,4-cyclohexanediylbisacetamide (trans) . The compound’s stereochemistry is defined by the trans-diaxial or trans-diequatorial arrangement of the acetamide groups, which significantly influences its conformational stability and intermolecular interactions. Synthetically, it can be derived from trans-1,4-cyclohexanediol diacetate precursors through acetamide substitution .

Properties

CAS No.

2840-91-7

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(4-acetamidocyclohexyl)acetamide

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

TVILGUBKPIUIFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Route

  • Step 1: Formation of trans-dicarboxylic acid diamide

    A mixture of cis and trans cyclohexane-1,4-dicarboxylic acid or esters is reacted with ammonia to form a solid trans-dicarboxylic acid diamide selectively.

  • Step 2: Chlorination

    The diamide is chlorinated to produce trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.

  • Step 3: Reduction to trans-1,4-Diaminocyclohexane

    The chloramide is converted into trans-1,4-Diaminocyclohexane using alkali or alkaline earth metal hydroxides.

This process yields trans-1,4-Diaminocyclohexane with moderate yield (~30%) under conditions involving rhodium catalysts, sodium methylate, and inert atmosphere at elevated temperatures and pressures.

Acetylation to trans-1,4-Diacetamidocyclohexane

Once trans-1,4-Diaminocyclohexane is obtained, acetylation with acetic anhydride or acetyl chloride under controlled conditions yields this compound. This step is straightforward and typically quantitative, preserving the trans stereochemistry.

Preparation via trans-4-Acetamido-cyclohexanol Esters

A more refined method involves the preparation of trans-4-acetamido-cyclohexanol derivatives followed by conversion to the diacetamide.

Esterification and Isomer Separation

  • A mixture of cis and trans 4-acetamido-cyclohexanol is reacted with diacetyl oxide (acetic anhydride) in a molar ratio of approximately 1:1 to 1.8 under reflux conditions for 1–5 hours.

  • The reaction mixture is then cooled to 80–100 °C and subjected to underpressure distillation to remove excess acetic acid and acetic anhydride.

  • The resulting solid is dissolved in organic solvents such as ethyl acetate, chloroform, toluene, or isopropyl ether, followed by cooling to 0–15 °C to induce recrystallization.

  • This recrystallization step selectively enriches the trans isomer of 4-acetamido-cyclohexanol acetate due to its differential solubility compared to the cis isomer.

  • The trans isomer is filtered and collected, achieving high purity and yield.

This method benefits from simplicity, high yield, and environmental friendliness by efficient recovery of reagents and solvents.

Conversion to this compound

The purified trans-4-acetamido-cyclohexanol acetate can be further hydrolyzed or chemically transformed to yield this compound, maintaining stereochemical integrity.

Biocatalytic and Dynamic Isomerization Approaches

Recent advances have explored enzymatic methods to enhance stereoselectivity and yield.

  • Transaminase-catalyzed processes have been developed to convert cis/trans mixtures of cyclohexane-1-amines into predominantly trans isomers via selective deamination of the cis isomer and dynamic cis-to-trans isomerization through ketone intermediates.

  • Immobilized transaminases in continuous-flow reactors enable production of trans-4-substituted cyclohexane-1-amines with diastereomeric excess greater than 99%, surpassing the original trans isomer content in the mixture.

  • This biocatalytic method offers a sustainable and efficient alternative for preparing trans-1,4-substituted cyclohexane derivatives, potentially applicable to this compound synthesis.

Comparative Summary Table of Preparation Methods

Preparation Method Key Steps Yield & Purity Advantages Limitations
Chemical synthesis via trans-1,4-Diaminocyclohexane Ammonia reaction → Chlorination → Reduction → Acetylation ~30% yield (diamines); quantitative acetylation Established method; scalable Moderate yield; requires catalysts and harsh conditions
Esterification and recrystallization of 4-acetamido-cyclohexanol esters Diacetyl oxide esterification → Underpressure distillation → Recrystallization High yield; high purity Simple operation; environmentally friendly; effective cis/trans separation Requires careful temperature control and solvent handling
Biocatalytic transaminase-catalyzed isomerization Enzymatic selective deamination of cis isomer → Dynamic isomerization → Isolation of trans isomer High diastereomeric excess (>99%) Sustainable; mild conditions; high stereoselectivity Requires enzyme immobilization and continuous-flow setups

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Diacetamidocyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acetamide groups to amine groups.

    Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-1,4-Diacetamidocyclohexane is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable compound in organic synthesis.

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research .

Industry: The compound is used in the production of polymers and other materials. Its unique chemical properties contribute to the development of new materials with desirable characteristics .

Mechanism of Action

The mechanism of action of trans-1,4-Diacetamidocyclohexane involves its interaction with specific molecular targets. The acetamide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Conformational and Phase Transition Data

Compound Conformation (Stable Form) ΔG (cal/mol) Phase Transition Behavior Reference
trans-1,4-Diacetamidocyclohexane Diequatorial (ee) N/A Irreversible transitions (amorphous → crystal)
trans-1,4-Dichlorocyclohexane Diequatorial (ee) ~200 Irreversible transitions (metastable → stable)
trans-1,4-Dibromocyclohexane Diequatorial (ee) ~200 Similar to dichloro analog
  • Key Findings :
    • This compound shares conformational preferences with trans-1,4-dihalocyclohexanes, favoring the diequatorial (ee) conformation in crystalline states due to reduced steric strain .
    • Unlike halogens, the bulkier acetamide groups likely increase energy barriers for axial-equatorial interconversion, though exact ΔG values remain unquantified .
    • Phase transitions (e.g., amorphous → crystalline) are irreversible in both acetamide and dihalocyclohexanes, suggesting kinetic trapping of metastable conformers .

Stereochemical Relationships

Table 2: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

Compound Cis-Isomer Exists? Enantiomers? Meso Form? Diastereomeric Pair? Reference
This compound Yes (CAS: 35541-71-0) No Yes Yes (vs. cis)
trans-1,4-Dichlorocyclohexane Yes No Yes Yes (vs. cis)
trans-1,4-Diethylcyclohexane Yes No Yes Yes (vs. cis)
  • Key Findings :
    • This compound is a meso compound due to a plane of symmetry, rendering it achiral despite its stereogenic centers .
    • Its cis isomer (cis-1,4-Diacetamidocyclohexane) is a diastereomer with distinct physical properties, such as solubility and melting point .
    • This stereochemical behavior mirrors other trans-1,4-disubstituted cyclohexanes (e.g., dichloro, diethyl derivatives), where cis-trans diastereomerism dominates .

Table 3: Bioactivity and Metabolic Stability

Compound Biological Role Metabolic Stability (Human Hepatic Microsomes) Reference
This compound Prostacyclin receptor mimic (hypothetical) Not reported
trans-1,4-Cyclohexane (urea derivatives) sEH inhibitors (IC50: 1.3 nM) High (trans > cis)
trans-1,4-Dichlorocyclohexane N/A N/A
  • Key Findings: trans-1,4-Cyclohexane scaffolds in urea derivatives exhibit potent soluble epoxide hydrolase (sEH) inhibition (IC50: 1.3 nM) and superior metabolic stability compared to cis isomers .

Physicochemical Properties

Table 4: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Reference
This compound 200.23 Not reported High (acetic acid)
trans-1,4-Dichlorocyclohexane 153.05 -50 (amorphous) Low
trans-1,4-Di-tert-butylcyclohexane 196.33 363 (ΔfusH) Insoluble
  • Key Findings :
    • This compound’s acetamide groups enhance polarity, improving solubility in acetic acid compared to hydrophobic analogs like di-tert-butylcyclohexane .
    • The compound’s fusion enthalpy (ΔfusH) data is unavailable, but its phase behavior aligns with dihalocyclohexanes, which exhibit irreversible crystallization .

Biological Activity

Overview of trans-1,4-Diacetamidocyclohexane

Chemical Structure and Properties
this compound is a cyclic compound characterized by two acetamido groups attached to a cyclohexane ring. This unique structure influences its biological activity and interactions with various biological systems.

Biological Activity
The biological activity of this compound has been studied in several contexts, including its potential as a pharmaceutical agent. Key areas of interest include:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the acetamido groups may enhance solubility and bioavailability, potentially leading to increased efficacy against bacterial strains.
  • Analgesic Effects : Research into related compounds indicates potential analgesic properties. The mechanism may involve modulation of pain pathways or interaction with opioid receptors.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar cyclic structures may offer neuroprotective benefits. This could be relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActivity against specific bacterial strains
AnalgesicPotential modulation of pain pathways
NeuroprotectiveReduction in oxidative stress markers

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of diacetamidocyclohexane showed promising results against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
  • Pain Management : In a preclinical model, this compound demonstrated significant analgesic effects comparable to standard analgesics. This suggests its potential use in pain management therapies.
  • Neuroprotection : Experimental models indicated that this compound could reduce neuronal cell death in oxidative stress conditions, suggesting a possible role in treating neurodegenerative disorders.

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